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Abstract

The antifolate compound WR99210 is an indispensable tool in molecular parasitology for the
selection of genetically modified Plasmodium parasites. This dihydrotriazine agent potently
inhibits the Plasmodium dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, a
critical component of the folate biosynthesis pathway.[1] Conversely, the human dihydrofolate
reductase (hDHFR) enzyme is significantly less sensitive to WR99210. This differential
sensitivity forms the basis of a powerful positive selection system.[1][2] By introducing a
plasmid encoding the hDHFR gene, researchers can confer resistance to WR99210, enabling
the selective growth of transgenic parasites. This application note provides detailed protocols
and quantitative data for the use of WR99210 in the selection of genetically modified
Plasmodium falciparum and Plasmodium berghei.

Introduction

Genetic manipulation of Plasmodium species is a cornerstone of malaria research, facilitating
the study of gene function, drug resistance mechanisms, and vaccine development. A key
component of these genetic modification workflows is the ability to select for parasites that
have been successfully transformed with exogenous DNA. The WR99210/hDHFR selection
system is one of the most widely used methods for this purpose.[1]
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WR99210 [4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-
triazine] is a potent inhibitor of the parasite's bifunctional DHFR-TS enzyme, which is essential
for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis.[1] Inhibition of this
enzyme leads to parasite death. However, parasites expressing the human ortholog, hDHFR,
are resistant to WR99210 and can survive in its presence.[2][3] This allows for the positive
selection of parasites that have been successfully transfected with a plasmid carrying the
hDHFR gene as a selectable marker.

Mechanism of Action and Selection Principle

The utility of WR99210 as a selection agent stems from its high affinity for the Plasmodium
DHFR domain while exhibiting low affinity for the human counterpart. This selective inhibition
allows for a clear distinction between untransformed and transformed parasites.
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Mechanism of WR99210 action and hDHFR-based resistance.

Quantitative Data: WR99210 Potency and
Resistance Levels

The following tables summarize the effective concentrations of WR99210 against wild-type
Plasmodium and the fold-resistance observed in transgenic parasites expressing hDHFR.

Table 1: In Vitro Activity of WR99210 against Plasmodium falciparum

Fold
Parasite Line Genotype ICso0 (NM) . Reference
Resistance
FCB Wild-type ~0.65-2.6 - [2][4]
Transformed
T1+MTX (episomal >2,660 ~4,000 [2]
hDHFR)
Transformed
T2+MTX (episomal >2,660 ~4,000 [2]
hDHFR)

Table 2: In Vivo and In Vitro Resistance to WR99210 in Plasmodium berghei

Parasite Line Genotype Fold Resistance Reference

Transfected Episomal hDHFR ~1,000 [5][6]
Single-copy integrated

Transfected 9 by g ~5 [5][6]
hDHFR

Experimental Protocols
Preparation of WR99210 Stock Solution
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e Reagent: WR99210 (Jacobus Pharmaceuticals, Princeton, NJ; molecular weight 394.35
g/mol).

e Solvent: Dissolve WR99210 in tissue culture-grade water.[7]
e Stock Concentration: Prepare a 25 pM working stock solution.[7]
» Sterilization: Sterile-filter the stock solution.

o Storage: Store in aliquots at -80 °C.[7]

Protocol 1: Selection of Transfected P. falciparum In
Vitro

This protocol is adapted from methodologies used in CRISPR/Cas9-mediated gene editing and
other transfection experiments.[7][8]

Materials:

P. falciparum culture

Complete culture medium (RPMI 1640 with appropriate supplements)

Transfection plasmid containing the hDHFR selectable marker

WR99210 stock solution (25 uM)

Erythrocytes

Procedure:

» Transfection: Transfect ring-stage P. falciparum parasites with the plasmid DNA using
standard electroporation protocols.

« Initial Culture: After transfection, culture the parasites for 48 hours without drug pressure to
allow for expression of the resistance marker.

e Drug Selection:
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o On day 2 post-transfection, add WR99210 to the culture medium to a final concentration of
2.5 nM.[7] If parasites express wild-type P. falciparum DHFR, a concentration of 1.5 nM
may be sufficient.[7]

o For protocols involving a second selectable marker like blasticidin, add it at the
appropriate concentration (e.g., 2.5 pg/mL).[7]

e Maintenance and Monitoring:

o Maintain the drug pressure for at least 6 days.[7] In some cases, selection can be
maintained until edited parasites are detected.

o Monitor parasitemia regularly by Giemsa-stained blood smears. Ensure parasitemia does
not exceed 10%.

o Parasites should become undetectable around 6-7 days post-transfection.[7] The
appearance of abundant gametocytes during this period may indicate culture stress and a
lower likelihood of successful transfection.[7]

e Recovery: Transgenic parasites will typically reappear in the culture within 2-4 weeks post-
transfection.

» Cloning: Once a stable population of transgenic parasites is established, clone the parasites
by limiting dilution to obtain a clonal line.
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Workflow for in vitro selection of transgenic P. falciparum.

Protocol 2: Selection of Transfected P. berghei In Vivo

This protocol is based on methods for generating transgenic rodent malaria parasites.[9]
Materials:

o P. berghei schizonts
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» Transfection plasmid containing the hDHFR selectable marker
o Laboratory mice

e WR99210 solution for injection

Procedure:

» Transfection: Transfect purified P. berghei schizonts with the plasmid DNA using a
Nucleofector device.[9]

« Infection: Immediately inject the transfected schizonts intravenously into a mouse.
e Drug Administration:

o Administer WR99210 to the mice. The exact dosage and administration schedule may
need to be optimized.

o When using hDHFR as a second selectable marker in parasites already resistant to
pyrimethamine, it is recommended to perform the WR99210 selection in two to three mice
to increase the chances of selecting the desired double-transgenic mutants.[9]

e Monitoring:

o Starting from day 10 post-injection, monitor for the appearance of drug-resistant parasites
by making thin blood smears from tail blood.[9]

o Passage: Once drug-resistant parasites are detected, passage the infection to new mice to
expand the parasite population.

Important Considerations

o Purity of WR99210: The efficacy of WR99210 can be compromised by the presence of a
regioisomer that is inactive.[1] It is crucial to use a reliable source of WR99210 and to
monitor stocks for potential degradation, especially if not stored as a hydrochloride salt or if
exposed to basic conditions.[1][10]
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e Combined Drug Selection: WR99210/hDHFR can be used in conjunction with other
selectable marker systems, such as pyrimethamine/Toxoplasma gondii DHFR-TS or
blasticidin S/blasticidin S deaminase, for sequential genetic manipulations.[5][7][9] When
used as a second marker after pyrimethamine selection, the resistance to WR99210 is lower,
necessitating careful selection protocols.[9]

» Negative Selection: The hDHFR marker can be combined with a negative selectable marker,
such as yeast cytosine deaminase/uracil phosphoribosyltransferase (yFCU), for gene
deletion experiments using double crossover recombination.[11][12]

Conclusion

The WR99210/hDHFR selection system is a robust and versatile tool for the genetic
modification of Plasmodium parasites. By understanding the mechanism of action and adhering
to optimized protocols, researchers can effectively select for and isolate transgenic parasites,
thereby advancing our understanding of malaria parasite biology and contributing to the
development of new interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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